2H-Pyran-2-one, tetrahydro-6-tridecyl-
Overview
Description
“2H-Pyran-2-one, tetrahydro-6-tridecyl-” is a chemical compound with the molecular formula C18H34O2 . It is also known by other names such as 6-tridecyloxan-2-one, delta-Stearolactone, and delta-Octadecalactone . The molecular weight of this compound is 282.5 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 6-tridecyloxan-2-one . The InChI string is InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(19)20-17/h17H,2-16H2,1H3 . The Canonical SMILES string is CCCCCCCCCCCCCC1CCCC(=O)O1 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 282.5 g/mol . It has an XLogP3 value of 6.9, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has 12 rotatable bonds . The exact mass and monoisotopic mass of the compound are 282.255880323 g/mol .Scientific Research Applications
Applications in Synthesis and Biological Activities : 2H-pyran derivatives are important in bioorganic chemistry due to their wide range of biological and pharmacological activities. They are useful precursors for synthesizing various aromatic and heterocyclic compounds. Their diverse applications and the development of new methodologies in bioorganic chemistry have been highlighted in several studies (Suthar, Kumbhani, & Bhatt, 2021).
Anticancer Properties : Certain 2H-pyran derivatives, such as 4-amino-2H-pyran-2-one analogs, have shown significant in vitro anticancer activity. The structure-activity relationships of these compounds have been established, indicating their potential in cancer treatment (Dong et al., 2011).
Synthesis of Diverse Heterocycles : 2H-Pyran-2-ones are used as multifaceted building blocks in the synthesis of a wide array of heterocycles. They exhibit three electrophilic centers with varying electrophilicity, allowing for the generation of a vast molecular diversity through reactions with different nucleophiles (Pratap & Ram, 2017).
Enzyme Inhibition and Pharmaceutical Applications : Certain 2H-pyran derivatives have been found to inhibit enzymes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase, which plays a crucial role in cholesterogenesis. This suggests their potential application in the development of cholesterol-lowering drugs (Prugh et al., 1990).
Role in Catalysis and Organic Synthesis : The synthesis of bicyclic/polycyclic 2H-pyran-3(6H)-ones through a cascade cyclization triggered by oxidative gold catalysis highlights the role of 2H-pyrans in advanced organic synthesis techniques (Zheng & Zhang, 2015).
properties
IUPAC Name |
6-tridecyloxan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(19)20-17/h17H,2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLRVPJYFLFSQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1CCCC(=O)O1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40924236 | |
Record name | 6-Tridecyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear waxy solid; Weak fatty waxy aroma | |
Record name | delta-Octadecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1977/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Practically insoluble or insoluble in water, Soluble (in ethanol) | |
Record name | delta-Octadecalactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1977/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2H-Pyran-2-one, tetrahydro-6-tridecyl- | |
CAS RN |
1227-51-6 | |
Record name | δ-Octadecalactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | delta-Octadecalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001227516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Tridecyloxan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40924236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | .DELTA.-OCTADECALACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ILR1UO4M14 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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